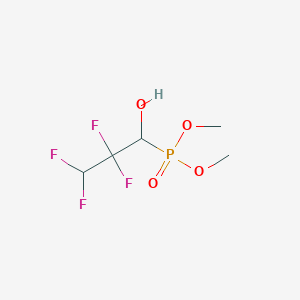
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a tetrafluorinated hydroxypropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate typically involves the reaction of dimethyl phosphite with a fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the hydroxy group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.
Aplicaciones Científicas De Investigación
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Research is ongoing to explore its potential as a drug candidate or a drug delivery agent.
Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphonate and fluorinated groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by binding to their active sites.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxyethyl)phosphonate: A closely related compound with a similar structure but different hydroxyalkyl group.
Uniqueness
Dimethyl (2,2,3,3-tetrafluoro-1-hydroxypropyl)phosphonate is unique due to its tetrafluorinated hydroxypropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propiedades
Número CAS |
88332-78-9 |
|---|---|
Fórmula molecular |
C5H9F4O4P |
Peso molecular |
240.09 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-2,2,3,3-tetrafluoropropan-1-ol |
InChI |
InChI=1S/C5H9F4O4P/c1-12-14(11,13-2)4(10)5(8,9)3(6)7/h3-4,10H,1-2H3 |
Clave InChI |
FUZGZSPRSVNGOS-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C(C(F)F)(F)F)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


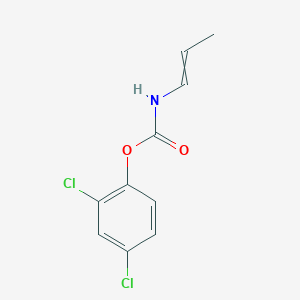
![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
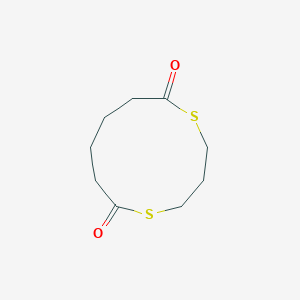
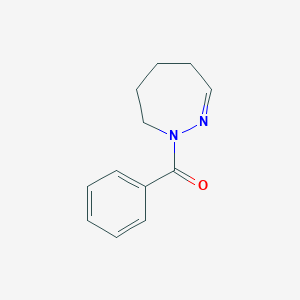
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
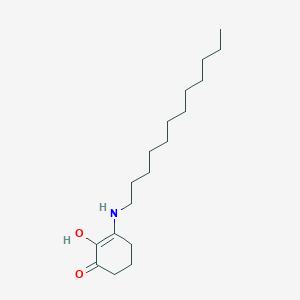
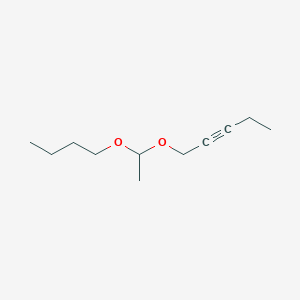
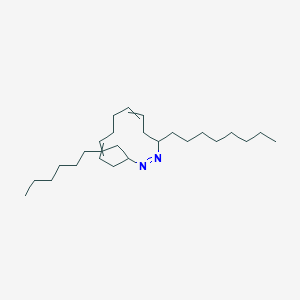
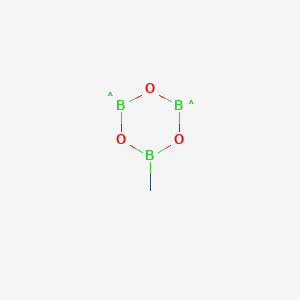
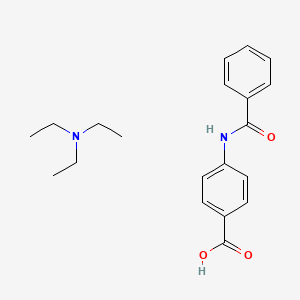


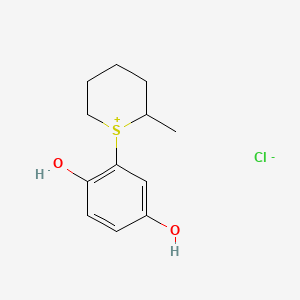
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
